![molecular formula C25H22FNO4 B565753 (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid CAS No. 1187966-93-3](/img/no-structure.png)
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C25H22FNO4 and its molecular weight is 419.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activities and Molecular Mechanisms
Research into compounds with specific structures often aims to elucidate their pharmacological activities and molecular mechanisms, particularly in relation to anti-inflammatory and antimicrobial properties. For example, studies on gallic acid have highlighted its potent anti-inflammatory properties, exploring its chemical characteristics, pharmacokinetics, toxicity, and mechanisms of action, including the modulation of MAPK and NF-κB signaling pathways (Bai et al., 2020).
Environmental Behavior and Toxicity
Investigations into the occurrence, fate, and behavior of chemical compounds in the environment, such as parabens, are crucial. These studies provide insights into their biodegradability, ubiquity in surface water and sediments, and potential as weak endocrine disruptors (Haman et al., 2015).
Antimicrobial and Antioxidant Properties
The search for natural compounds with therapeutic roles often leads to the discovery of substances with antioxidant, antibacterial, hepatoprotective, and neuroprotective properties. Chlorogenic acid (CGA), for example, has been found to modulate lipid metabolism and glucose, suggesting potential applications in treating metabolic disorders (Naveed et al., 2018).
Synthetic Protocols in Drug Development
Synthetic protocols for complex chemical compounds are essential for drug development, highlighting the importance of understanding the synthesis, structure, and applications of such compounds. Studies in this area often focus on the development of novel synthetic methods that could be applied to a wide range of pharmacologically important compounds (Mazimba, 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid involves the following steps: protection of the hydroxyl groups, addition of the cyclopropyl group, formation of the benzo[k]phenanthridine ring system, and final deprotection and hydrolysis of the protected intermediates.", "Starting Materials": [ "L-(-)-Tartaric acid", "2,4-Dihydroxybenzoic acid", "Ethyl acetoacetate", "Benzaldehyde", "Cyclopropane carboxylic acid", "1,3-Dibromo-5-fluorobenzene", "Sodium borohydride", "Palladium on carbon" ], "Reaction": [ "Protection of the hydroxyl groups of L-(-)-Tartaric acid with tert-butyldimethylsilyl chloride and imidazole", "Condensation of the protected tartaric acid with ethyl acetoacetate and benzaldehyde to form the corresponding diester", "Reduction of the diester with sodium borohydride to yield the corresponding diol", "Protection of the diol with tert-butyldimethylsilyl chloride and imidazole", "Addition of cyclopropane carboxylic acid to the protected diol using N,N'-carbonyldiimidazole as a coupling agent", "Dehydration of the resulting cyclopropane diester with thionyl chloride to form the corresponding cyclopropane ketone", "Formation of the benzo[k]phenanthridine ring system by reacting the cyclopropane ketone with 2,4-dihydroxybenzoic acid and 1,3-dibromo-5-fluorobenzene in the presence of palladium on carbon", "Deprotection of the intermediate with tetra-n-butylammonium fluoride to yield the final product, (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid." ] } | |
Numéro CAS |
1187966-93-3 |
Formule moléculaire |
C25H22FNO4 |
Poids moléculaire |
419.452 |
Nom IUPAC |
(3R,5S)-5-(6-cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-14-7-8-16-18(9-14)19(22(29)10-15(28)11-23(30)31)12-20-24(16)17-3-1-2-4-21(17)27-25(20)13-5-6-13/h1-4,7-9,12-13,15,22,28-29H,5-6,10-11H2,(H,30,31)/t15-,22+/m1/s1 |
Clé InChI |
JEAIZQYPWPSXQH-QRQCRPRQSA-N |
SMILES |
C1CC1C2=NC3=CC=CC=C3C4=C5C=CC(=CC5=C(C=C24)C(CC(CC(=O)O)O)O)F |
Synonymes |
(βR,δS)-6-Cyclopropyl-10-fluoro-β,δ-dihydroxybenzo[k]phenanthridine-8-pentanoic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B565672.png)
![N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE](/img/structure/B565674.png)
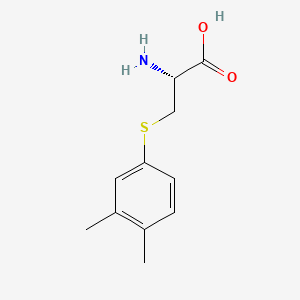

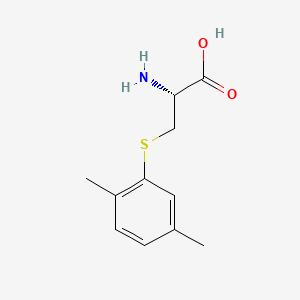
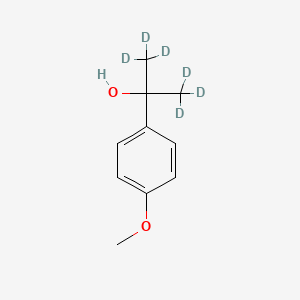
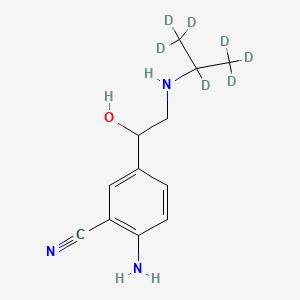
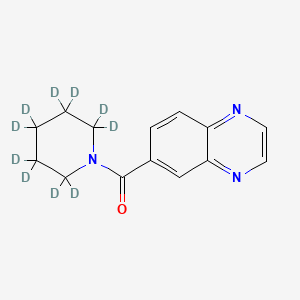
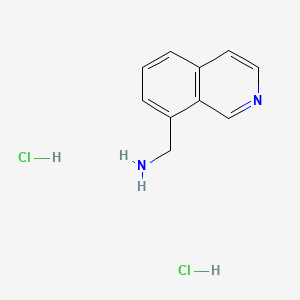
![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)

